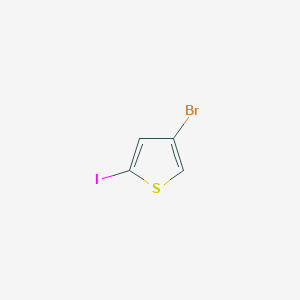

4-Bromo-2-iodothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

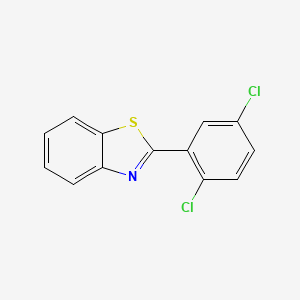

4-Bromo-2-iodothiophene is a chemical compound with the molecular formula C4H2BrIS. It has a molecular weight of 288.93 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, has been a topic of interest in recent years. A study highlighted the use of various substrates for the heterocyclization process to synthesize thiophene derivatives . Another study discussed the fluoride-free, palladium-catalyzed cross-coupling reaction of 2-iodothiophene with potassium (E)-heptenyldimethylsilanolate .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2BrIS/c5-3-1-4(6)7-2-3/h1-2H . The InChI key is HRZQTBCVFBPNLR-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiophene-based compounds, including this compound, are known to undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . The fluoride-free, palladium-catalyzed cross-coupling reaction of 2-iodothiophene with potassium (E)-heptenyldimethylsilanolate has been investigated .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 288.93 .Applications De Recherche Scientifique

Chemical Reactions and Interactions

- Halogen-Dance Reaction : The reaction of 4-bromo-2-iodothiophene with sodium methoxide in various solvents, such as methanol and pyridine, led to a halogen-dance. This reaction produces a mixture of bromo-iodothiophenes, diiodo-bromothiophenes, and triiodo-bromothiophenes, indicating the compound's utility in complex halogen rearrangement processes (Gronowitz, Hallberg, & Glennow, 1980).

Polymerization and Material Synthesis

- Controlled Polymerization : this compound has been utilized in controlled polymerization reactions. Its reaction with LiCl under specific conditions significantly affects the propagation rate constant, demonstrating its role in the synthesis of high molecular weight polydodecylthiophene (Lamps & Catala, 2011).

- Synthesis of Functionalized Thiophenes : The compound is also involved in cross-coupling reactions under palladium catalysis, leading to the creation of functionalized 2-arylthiophenes, an essential step in synthesizing various organic electronic materials (Rao, Banerjee, & Dhanorkar, 2011).

Photochemistry and Photophysical Studies

- Photochemical Dehalogenation : Studies have shown that this compound undergoes photochemical dehalogenation. This property is crucial in understanding the photophysics of halogenated thiophenes, which has applications in photoresponsive materials (Raviola et al., 2016).

- UV-Vis Spectroscopy Studies : The compound's behavior under UV-Vis spectroscopy has been explored, revealing insights into the electronic structure of halothiophenes and contributing to the development of advanced spectroscopic techniques (Marchetti et al., 2015).

Mécanisme D'action

Target of Action

4-Bromo-2-iodothiophene is a chemical compound that is used in various scientific and industrial applications . . It’s often used as a building block in chemical synthesis , suggesting its primary role may be as a precursor in the synthesis of more complex molecules.

Mode of Action

The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it participates in the halogen dance (HD) reaction, a synthetic tool used to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The HD reaction involves the treatment of halogenated heteroaromatic compounds with LDA, leading to the formation of rearranged lithiated intermediates .

Biochemical Pathways

This compound is involved in the synthesis of various thiophene derivatives . These derivatives can further participate in numerous chemical transformations, affecting various biochemical pathways.

Result of Action

The primary result of the action of this compound is the synthesis of various thiophene derivatives . These derivatives can be used as building blocks in numerous chemical transformations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the HD reaction in which it participates is sensitive to the nature of the halogen atom involved, with the ease of migration of the halogen atom in halogen-substituted thiophenes increasing in the series Cl < Br < I . .

Safety and Hazards

The safety information for 4-Bromo-2-iodothiophene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

Thiophene-based analogs, including 4-Bromo-2-iodothiophene, have been a topic of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that future research may continue to explore the synthesis and applications of these compounds.

Propriétés

IUPAC Name |

4-bromo-2-iodothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-4(6)7-2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZQTBCVFBPNLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73882-40-3 |

Source

|

| Record name | 4-bromo-2-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2687698.png)

![2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl](/img/structure/B2687699.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2687702.png)

![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2687708.png)

![1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687710.png)

![4-Amino-4-[(4-chlorophenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2687716.png)

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2687718.png)